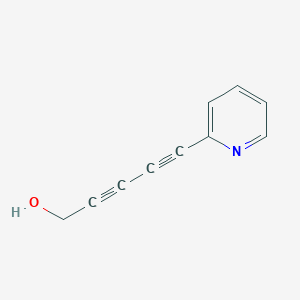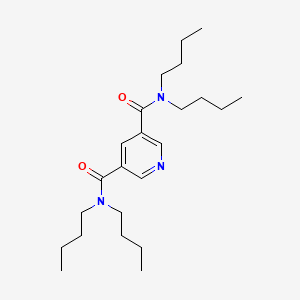
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is a diacetylene derivative that features a pyridine ring attached to a penta-2,4-diyn-1-ol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of a pyridine derivative with a diacetylene precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds in the diacetylene moiety can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Formation of pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 5-(Pyridin-2-YL)penta-2,4-diene-1-OL or 5-(Pyridin-2-YL)pentane-1-OL.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学研究应用
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL has several applications in scientific research:
Materials Science: Used in the synthesis of polydiacetylenes, which are known for their unique optical and electronic properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: Potential use in the development of bioactive compounds due to its ability to interact with biological molecules.
Industrial Applications: May be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Pyridin-2-YL)penta-2,4-diyn-1-OL largely depends on its chemical structure and the specific reactions it undergoes. The diacetylene moiety can participate in polymerization reactions, forming polydiacetylenes with conjugated systems that exhibit unique electronic properties . The pyridine ring can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
5-(Phenyl(pyridin-4-yl)amino)penta-2,4-diyn-1-ol: Similar structure but with a phenyl group attached to the pyridine ring.
5-(Pyren-1-yl)penta-2,4-diyn-1-ol: Contains a pyrene moiety instead of a pyridine ring.
Uniqueness
5-(Pyridin-2-YL)penta-2,4-diyn-1-OL is unique due to the presence of both a pyridine ring and a diacetylene moiety
属性
CAS 编号 |
184959-94-2 |
|---|---|
分子式 |
C10H7NO |
分子量 |
157.17 g/mol |
IUPAC 名称 |
5-pyridin-2-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C10H7NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h3-4,7-8,12H,9H2 |
InChI 键 |
JWRLNABAOVOGQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C#CC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)




![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)






![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
